

Application Notes and Protocols for the Extraction of Ikariside C from Epimedium

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ikariside C*

Cat. No.: *B1252872*

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Introduction

Epimedium, also known as Horny Goat Weed or Yin Yang Huo, is a genus of flowering plants in the family Berberidaceae. It has a long history of use in Traditional Chinese Medicine for treating various conditions, including osteoporosis and sexual dysfunction. The therapeutic effects of Epimedium are largely attributed to its rich content of flavonoids, with **Ikariside C** (also known as Epimedin C) being one of the significant bioactive compounds. **Ikariside C** and its derivatives have garnered interest for their potential pharmacological activities. This document provides a detailed protocol for the extraction and purification of **Ikariside C** from Epimedium species, intended for research and drug development purposes.

Data Presentation: Quantitative Extraction Parameters

The following table summarizes quantitative data from various studies on the extraction of flavonoids from Epimedium, providing a comparative overview of different methods and their efficiencies.

Extraction Method	Epimedium Species	Key Parameters	Target Compound(s)	Yield/Content	Reference
Ultrasonic-Assisted Extraction (UAE)	Epimedium brevicornum	Ethanol: 60%, Solid-liquid ratio: 1:25 (g/mL)	Total Flavonoids	Purity of 44.16% after purification	[1]
Pressurized Microwave-Assisted Extraction (PMAE)	Epimedium koreanum	Ethanol: 40%, Pressure: 300 kPa, Time: 3 min	Epimedin A, B, C, and Icariin	Highest yields compared to AMAE, UE, and RE	[2]
Heating Extraction	Epimedium pubescens	Ethanol: 63%, Temperature: 38°C, Time: 39 min	Total Flavonoids	Not specified	[3]
Microwave Extraction	Epimedium (Folium Epimedii)	Ethanol: 70%, Power: 700W, Temperature: 50°C, Time: 8 min	Icariin (from total flavonoids)	Final product with >90% Icariin content	[4]
Ultrasonic-Assisted Extraction (UAE)	Herba Epimedii	Ethanol: 50%, Liquid:solid ratio: 30 mL/g, Temperature: 50°C, Time: 30 min (3 cycles)	Epimedin A, B, C, and Icariin	Optimal conditions for simultaneous extraction	
Dual-mode HSCCC	Epimedium brevicornum	Solvent system: n-	Epimedin C	12.7 mg from crude extract	

butanol-ethyl
acetate-water
(3:7:10, v/v)

with 90.4%
purity

Experimental Protocols

Raw Material Preparation

- **Plant Material:** Obtain dried aerial parts (leaves and stems) of an Epimedium species known to contain a high concentration of **Ikariside C**, such as Epimedium brevicornum or Epimedium koreanum.
- **Grinding:** Grind the dried plant material into a coarse powder (approximately 40-60 mesh) to increase the surface area for efficient extraction.
- **Drying:** Dry the powdered material in an oven at 60°C to a constant weight to remove residual moisture.

Extraction of Total Flavonoids

This protocol describes an optimized ultrasonic-assisted extraction (UAE) method for obtaining a crude extract rich in flavonoids, including **Ikariside C**.

- **Solvent Preparation:** Prepare a 50-70% (v/v) aqueous ethanol solution. A 60% ethanol concentration has been shown to be effective.^[1]
- **Extraction Procedure:**
 - Weigh 100 g of the dried Epimedium powder and place it in a suitable flask.
 - Add the extraction solvent at a solid-to-liquid ratio of 1:25 (g/mL).^[1]
 - Place the flask in an ultrasonic bath.
 - Perform ultrasonication at a frequency of 40 kHz and a power of 250 W for 30-40 minutes at a controlled temperature of 50-60°C.

- After the first extraction, filter the mixture through gauze and then filter paper to separate the extract from the plant residue.
- Repeat the extraction process on the plant residue two more times with fresh solvent to maximize the yield.
- Combine the filtrates from all three extractions.
- Concentration:
 - Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature of 50-60°C until the ethanol is completely removed.
 - The resulting aqueous concentrate contains the crude flavonoid extract.

Purification of Ikariside C

This multi-step purification protocol is designed to isolate **Ikariside C** from the crude extract.

- Resin Preparation: Select a suitable macroporous resin (e.g., HPD-100, AB-8). Pre-treat the resin by soaking it in ethanol for 24 hours, followed by washing with deionized water until the effluent is clear and neutral.
- Column Packing: Pack a glass column with the pre-treated macroporous resin.
- Loading: Dilute the concentrated crude extract with deionized water and load it onto the column at a flow rate of 1-2 bed volumes (BV)/hour.
- Washing: Wash the column with 4-8 BV of deionized water to remove water-soluble impurities such as sugars and salts.
- Elution:
 - Elute the column with a stepwise gradient of ethanol-water solutions.
 - Begin with a low concentration of ethanol (e.g., 25-30%) to elute more polar compounds.

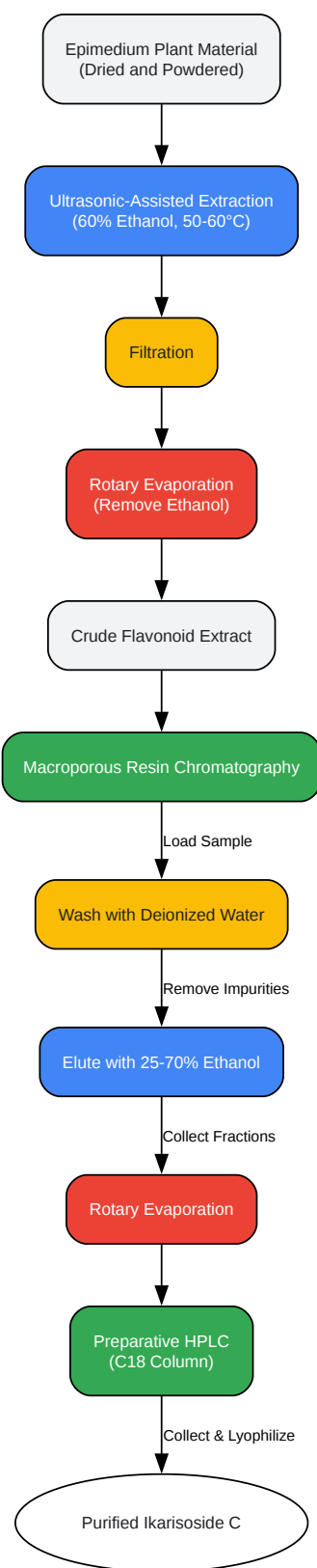
[1]

- Increase the ethanol concentration to 50-70% to elute the target flavonoids, including **Ikariside C**.
- Collect fractions of the eluate and monitor the composition of each fraction using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
- Pooling and Concentration: Combine the fractions rich in **Ikariside C** and concentrate them using a rotary evaporator.
- System Preparation:
 - Column: Use a C18 reversed-phase preparative column (e.g., 250 mm × 20 mm, 5 µm).
 - Mobile Phase: A common mobile phase for flavonoid separation is a gradient of acetonitrile (A) and water with 0.1% formic acid (B).
 - Gradient Program: An example of a gradient program could be: 0-10 min, 15-25% A; 10-30 min, 25-40% A; 30-40 min, 40-60% A. The specific gradient should be optimized based on the composition of the partially purified extract.
 - Flow Rate: Set the flow rate appropriate for the column dimensions (e.g., 10-20 mL/min).
 - Detection: Monitor the elution at a wavelength of 270 nm.
- Sample Preparation: Dissolve the concentrated **Ikariside C**-rich fraction from the macroporous resin chromatography step in the initial mobile phase and filter it through a 0.45 µm syringe filter.
- Injection and Fraction Collection: Inject the sample onto the prep-HPLC system and collect the fractions corresponding to the peak of **Ikariside C**.
- Purity Analysis and Final Processing:
 - Analyze the purity of the collected fractions using analytical HPLC.
 - Combine the high-purity fractions.
 - Remove the mobile phase solvents by rotary evaporation.

- Lyophilize the remaining aqueous solution to obtain purified **Ikariside C** as a powder.

Mandatory Visualizations

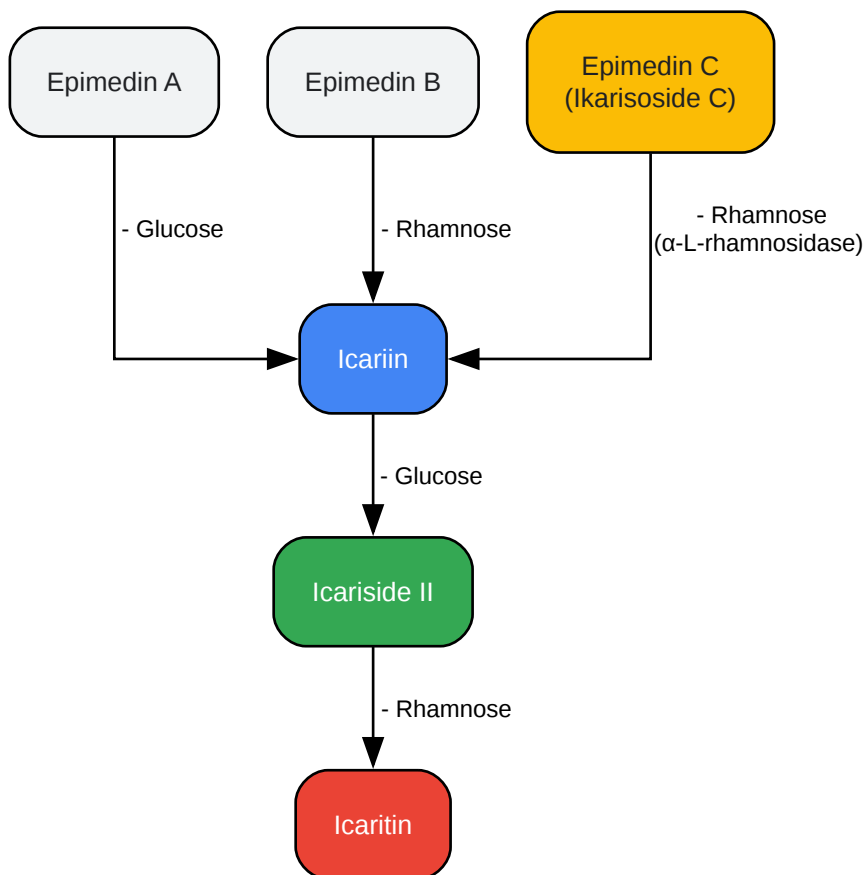
Experimental Workflow for Ikariside C Extraction and Purification



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Caption: Workflow for **Ikariside C** extraction and purification.

Biotransformation Pathway of Epimedium Flavonoids



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Caption: Enzymatic conversion pathway of major Epimedium flavonoids.

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- To cite this document: BenchChem. [Application Notes and Protocols for the Extraction of Ikarisoside C from Epimedium]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1252872#ikarisoside-c-extraction-protocol-from-epimedium]

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